molecular formula C15H22N2 B14306644 (4E)-N-Benzyl-1,2,5-trimethylpiperidin-4-imine CAS No. 113556-33-5

(4E)-N-Benzyl-1,2,5-trimethylpiperidin-4-imine

Cat. No.: B14306644
CAS No.: 113556-33-5
M. Wt: 230.35 g/mol
InChI Key: CAIFDFYLYQRXSY-UHFFFAOYSA-N
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Description

(4E)-N-Benzyl-1,2,5-trimethylpiperidin-4-imine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-Benzyl-1,2,5-trimethylpiperidin-4-imine typically involves the reaction of 1,2,5-trimethylpiperidine with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-Benzyl-1,2,5-trimethylpiperidin-4-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(4E)-N-Benzyl-1,2,5-trimethylpiperidin-4-imine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-N-Benzyl-1,2,5-trimethylpiperidin-4-imine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: Shares the benzyl group but lacks the trimethyl substitution.

    1,2,5-Trimethylpiperidine: Similar core structure but without the benzyl group.

    N-Benzyl-1,2,5-trimethylpiperidine: Similar structure but with different functional groups.

Uniqueness

(4E)-N-Benzyl-1,2,5-trimethylpiperidin-4-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

113556-33-5

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

N-benzyl-1,2,5-trimethylpiperidin-4-imine

InChI

InChI=1S/C15H22N2/c1-12-11-17(3)13(2)9-15(12)16-10-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3

InChI Key

CAIFDFYLYQRXSY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NCC2=CC=CC=C2)C(CN1C)C

Origin of Product

United States

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